3'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone
Overview
Description
3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C19H20O3S It is a member of the propiophenone family, characterized by the presence of a phenyl group attached to a propiophenone backbone
Mechanism of Action
The mechanism of action of “3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone” is not explicitly mentioned in the available resources. Given its use in scientific research, its mechanism of action would likely depend on the specific context of its use.
Safety and Hazards
For safety and hazard information, it’s best to refer to the Material Safety Data Sheet (MSDS) of "3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone" . This document should provide comprehensive safety information, including handling and storage precautions, exposure controls, and first-aid measures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-thiomethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of 3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3’-Carboethoxy-3-(2-methylphenyl)propiophenone
- 3’-Carboethoxy-3-(2-chlorophenyl)propiophenone
- 3’-Carboethoxy-3-(2-fluorophenyl)propiophenone
Uniqueness
3’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 3-[3-(2-methylsulfanylphenyl)propanoyl]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3S/c1-3-22-19(21)16-9-6-8-15(13-16)17(20)12-11-14-7-4-5-10-18(14)23-2/h4-10,13H,3,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYIFCMOAVBNGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644315 | |
Record name | Ethyl 3-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-42-2 | |
Record name | Ethyl 3-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.